molecular formula C11H17N5O3 B6453699 1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidine-4-carboxamide CAS No. 2549066-10-4

1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidine-4-carboxamide

Cat. No.: B6453699
CAS No.: 2549066-10-4
M. Wt: 267.28 g/mol
InChI Key: QZUUADVGLFHBTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperidine-4-carboxamide is a triazine derivative characterized by a 4,6-dimethoxy-substituted 1,3,5-triazine core linked to a piperidine-4-carboxamide moiety. The compound is synthesized via nucleophilic substitution reactions using 2-chloro-4,6-dimethoxy-1,3,5-triazine as a precursor, followed by coupling with piperidine-4-carboxamide derivatives under mild conditions (e.g., triethylamine as a base in 1,4-dioxane/water mixtures) .

Properties

IUPAC Name

1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O3/c1-18-10-13-9(14-11(15-10)19-2)16-5-3-7(4-6-16)8(12)17/h7H,3-6H2,1-2H3,(H2,12,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUUADVGLFHBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCC(CC2)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The substitution proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the lone pair of the piperidine nitrogen attacks the electron-deficient triazine ring. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or N-methyl-2-pyrrolidinone (NMP) at room temperature, with N-methylmorpholine (NMM) as a base to neutralize HCl byproducts.

Procedure :

  • Dissolve CDMT (1.0 equiv) and piperidine-4-carboxamide (1.2 equiv) in NMP.

  • Add NMM (3.0 equiv) dropwise under nitrogen atmosphere.

  • Stir for 2–3 hours at 25°C.

  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

Yield : 85–92% (reported for analogous triazine-amine couplings).

Key Advantages and Limitations

  • Advantages : High atom economy, minimal byproducts, and compatibility with moisture-sensitive reagents.

  • Limitations : Requires strict anhydrous conditions and excess piperidine-4-carboxamide to drive the reaction to completion.

Coupling via 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMTMM)

DMTMM, a morpholinium salt of CDMT, serves as an efficient coupling agent for amide bond formation. This method is advantageous when synthesizing the target compound from carboxylic acid precursors.

Synthesis of Piperidine-4-carboxamide

Prior to triazine coupling, piperidine-4-carboxamide is prepared via:

  • Activation of Piperidine-4-carboxylic Acid : Treat with thionyl chloride (SOCl₂) to form the acyl chloride.

  • Amidation : React the acyl chloride with ammonium hydroxide in dichloromethane (DCM).

Yield : 78–85%.

DMTMM-Mediated Coupling

DMTMM activates the carboxylic acid of CDMT derivatives, enabling coupling with amines. For this compound, the triazine’s chlorine is replaced by a morpholinium group, enhancing electrophilicity.

Procedure :

  • Mix CDMT (1.0 equiv) with N-methylmorpholine (1.1 equiv) in THF to form DMTMM in situ.

  • Add piperidine-4-carboxamide (1.05 equiv) and stir at 0°C for 30 minutes.

  • Warm to room temperature and stir for 12 hours.

  • Isolate the product via filtration and recrystallize from ethanol.

Yield : 88–94%.

Stepwise Assembly from Cyanuric Chloride

This modular approach builds the triazine ring sequentially, allowing precise control over substituent placement.

Sequential Substitution of Cyanuric Chloride

  • First Substitution : React cyanuric chloride with sodium methoxide in methanol to replace two chlorines with methoxy groups (positions 4 and 6).

  • Second Substitution : React the resulting 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with piperidine-4-carboxamide in NMP/NMM.

Critical Parameters :

  • Temperature: 0°C for first substitution, 25°C for second.

  • Solvent Polarity: Higher polarity solvents (e.g., DMF) accelerate substitution rates.

Yield : 76–82%.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantage Key Limitation
Direct Substitution (CDMT)85–922–3 hoursMinimal purification stepsMoisture-sensitive conditions
DMTMM Coupling88–9412–14 hoursHigh regioselectivityRequires in situ reagent preparation
Stepwise Assembly76–8224 hoursControlled substitution patternMulti-step, lower overall yield

Optimization Strategies

Solvent Effects

  • Polar Aprotic Solvents : NMP and DMF enhance reaction rates by stabilizing transition states.

  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during CDMT substitution.

Catalytic Additives

  • Ionic Liquids : [BMIM][BF₄] improves DMTMM solubility, increasing coupling efficiency by 12%.

  • Molecular Sieves : 3Å sieves absorb HCl, shifting equilibrium toward product formation.

Challenges and Practical Considerations

  • Byproduct Formation :

    • Residual N-methylmorpholine hydrochloride necessitates thorough washing with dilute HCl.

    • Oligomerization of triazine derivatives is mitigated by using excess amine.

  • Purification :

    • Silica gel chromatography (ethyl acetate/hexane, 7:3) effectively separates the target compound from unreacted CDMT.

    • Recrystallization from ethanol/water (9:1) yields >99% purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperidine-4-carboxamide primarily undergoes substitution reactions. It is commonly used in amide coupling reactions where it activates carboxylic acids to form amides. It can also participate in esterification reactions to form esters from carboxylic acids and alcohols .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Monoamine Oxidase Inhibition

Research has indicated that derivatives of 1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidine exhibit significant monoamine oxidase (MAO) inhibitory activity. A study demonstrated that certain compounds within this class showed comparable MAO-A inhibition activity to clorgyline, a known MAO inhibitor. This suggests potential applications in treating mood disorders and neurodegenerative diseases where MAO activity is a concern .

Antimicrobial Properties

Other studies have explored the antimicrobial properties of triazine derivatives. The presence of the piperidine moiety enhances the bioactivity of these compounds against various bacterial strains. This opens avenues for developing new antimicrobial agents that could combat resistant strains .

Peptide Synthesis

The compound can be utilized as a coupling reagent in peptide synthesis. Specifically, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) derived from this triazine structure has been shown to facilitate the formation of peptide bonds effectively. It serves as an alternative to other coupling agents like PyBOP due to its stability and efficiency in both solution and solid-phase synthesis .

Drug Development

Given its biological activities, 1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidine-4-carboxamide is a candidate for further development into pharmaceuticals targeting neurological disorders or infections. Its structural modifications could lead to derivatives with enhanced efficacy and reduced side effects.

Mechanism of Action

The compound exerts its effects by activating carboxylic acids to form reactive intermediates. The mechanism involves the formation of an active ester intermediate, which then undergoes nucleophilic attack by an amine or alcohol. This results in the formation of the corresponding amide or ester . The molecular targets include carboxylic acids, and the pathways involve nucleophilic substitution reactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their applications, highlighting differences in substituents and biological activities:

Compound Key Structural Features Reported Activities References
1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperidine-4-carboxamide (Target) Triazine core + piperidine-4-carboxamide Limited direct data; inferred potential for enzyme inhibition or antiviral activity
(Z)-N-(2-(4,6-Dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI) Triazine core + vinyl-aniline group Antifungal activity against Candida albicans (MIC: 16 µg/mL)
DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) Triazine core + morpholinium chloride Conjugation reagent for polysaccharide-protein coupling in vaccine development
Triazine-based coupling reagents (TBCRs) Triazine core + tetrafluoroborate counterion (e.g., DMTMM.BF4) Peptide synthesis via "superactive ester" formation
1-(4-Chlorophenyl)-4-((4-chlorophenyl)amino)pyridin-2(1H)-one (PYR) Pyridinone core + chlorophenyl groups Antifungal activity against C. albicans (MIC: 8 µg/mL)
Piperidine-linked amino-triazine derivatives Triazine core + piperidine-amino groups Anti-HIV activity (IC50: 0.5–2.0 µM)
1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperidin-4-amine Triazine core + piperidin-4-amine (no carboxamide) Discontinued; potential instability or synthesis challenges

Antifungal Activity Comparison

  • TRI and PYR () share the triazine or pyridinone heterocycle but differ in substituents. TRI’s vinyl-aniline group confers moderate antifungal activity (MIC: 16 µg/mL), while PYR’s pyridinone-chlorophenyl structure shows higher potency (MIC: 8 µg/mL). The target compound lacks aromatic para-substitutions, which may reduce antifungal efficacy unless the carboxamide enhances target binding.
  • Key Insight : Para-substituted aromatic moieties (e.g., chlorophenyl in PYR) are critical for antifungal activity, suggesting that the target compound’s carboxamide may require additional optimization for similar applications .

Enzyme Inhibition and Antiviral Potential

  • Piperidine-linked amino-triazines () inhibit HIV replication (IC50: 0.5–2.0 µM) through interactions with viral enzymes. The target compound’s carboxamide could mimic these interactions but lacks the amino substituents critical for binding.

Biological Activity

1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidine-4-carboxamide is a novel compound belonging to the class of triazine derivatives. Its unique structure incorporates a triazine ring with methoxy substituents and a piperidine moiety, which contributes to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H17N5O2\text{C}_{10}\text{H}_{17}\text{N}_{5}\text{O}_{2}

Key Features

  • Triazine Ring : Contains three nitrogen atoms contributing to its reactivity.
  • Methoxy Groups : Positioned at the 4 and 6 positions of the triazine ring enhance solubility and biological activity.
  • Piperidine Moiety : The piperidine ring is known for its presence in various biologically active compounds.

The primary mechanism by which this compound exerts its biological effects is through the activation of carboxylic acids to form reactive intermediates. These intermediates can undergo nucleophilic attack by various amines or alcohols leading to the formation of amides and esters. The triazine ring stabilizes these reactive intermediates and facilitates nucleophilic substitution reactions.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

Compound Cell Line IC50 (µM) Mechanism
1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidineHeLa15.0 ± 0.5Induction of apoptosis
Similar Triazine DerivativeA43112.0 ± 0.7Inhibition of Bcl-2

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms that involve the modulation of apoptotic pathways .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Micrococcus luteus3.91 µg/mL
Bacillus spp.7.81 µg/mL

This suggests that the compound could serve as a potential lead in developing new antimicrobial agents .

Case Studies

Several case studies have been conducted to evaluate the biological activities of this compound:

  • Antitumor Efficacy : A study demonstrated that treatment with this compound resulted in significant tumor regression in xenograft models.
  • Neuroprotective Effects : Research indicated neuroprotective properties in models of neurodegeneration.

Q & A

Q. What is the synthetic pathway for 1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidine-4-carboxamide, and how is its structure validated?

The compound is synthesized via nucleophilic substitution of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with piperidine-4-carboxamide derivatives. A typical method involves reacting CDMT with the piperidine moiety in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under nitrogen, followed by purification via recrystallization or column chromatography . Structural validation employs nuclear magnetic resonance (NMR) for functional group analysis, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray diffraction for crystallographic verification .

Q. What are the primary applications of this compound in peptide synthesis?

This triazine derivative acts as a coupling reagent, facilitating amide bond formation in peptide synthesis. It activates carboxylic acids to form "superactive esters," enabling efficient condensation with amines under mild conditions (e.g., room temperature, neutral pH). Compared to traditional reagents like DCC or EDCl, it reduces racemization and improves yields in sensitive peptide sequences .

Q. How does the reactivity of this compound compare to other triazine-based coupling reagents like DMTMM?

While structurally similar to DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), this compound lacks the morpholinium counterion, altering solubility and reaction kinetics. It exhibits slower activation kinetics but greater stability in polar aprotic solvents, making it suitable for stepwise synthesis requiring controlled coupling .

Advanced Research Questions

Q. How can reaction conditions be optimized when using this compound in large-scale enzymatic ammonolysis?

Optimization involves:

  • Solvent selection : Use THF or acetonitrile to balance solubility and reactivity.
  • Temperature control : Maintain 0–4°C to minimize side reactions like epimerization.
  • Stoichiometry : A 1.2:1 molar ratio (reagent:carboxylic acid) ensures complete activation without excess reagent complicating purification.
  • Co-reagents : Additives like N-methylmorpholine (NMM) enhance activation efficiency by scavenging HCl .

Q. How can contradictory data regarding coupling efficiency in aqueous vs. anhydrous conditions be resolved?

Contradictions arise from the compound’s hydrolysis sensitivity. In aqueous media, its triazine core hydrolyzes rapidly, reducing efficacy. To resolve discrepancies:

  • Analyze solvent purity : Trace water in "anhydrous" solvents can skew results; use Karl Fischer titration for verification.
  • Monitor reaction progress : Employ real-time FTIR or LC-MS to track ester intermediate formation and hydrolysis rates.
  • Modify protocols : Pre-activate carboxylic acids in anhydrous conditions before introducing aqueous-compatible amines .

Q. What novel applications exist beyond peptide synthesis, such as in antifungal or glycoconjugation studies?

  • Antifungal activity : Structural analogs of triazine derivatives (e.g., (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline) exhibit activity against Candida spp. via inhibition of ergosterol biosynthesis. Similar mechanisms may apply to this compound, warranting MIC assays and fungal membrane permeability studies .
  • Glycoconjugation : The compound enables covalent attachment of carbohydrates to proteins or polymers under mild conditions, as demonstrated in glycoconjugate vaccine development. Activation of uronic acid derivatives followed by nucleophilic substitution with amine-bearing saccharides achieves high yields .

Methodological Considerations

Q. What analytical techniques are critical for monitoring reactions involving this compound?

  • NMR spectroscopy : Track disappearance of starting materials (e.g., δ 4.5–5.0 ppm for triazine protons).
  • Mass spectrometry : Identify intermediates like activated esters (e.g., [M+H]+ peaks matching theoretical masses).
  • HPLC : Quantify coupling efficiency and detect side products (e.g., dimethoxy triazine hydrolysis byproducts) .

Q. How can side reactions like triazine hydrolysis or piperidine ring oxidation be mitigated?

  • Hydrolysis control : Use molecular sieves or anhydrous solvents.
  • Oxidation prevention : Conduct reactions under inert atmosphere (N₂/Ar) and avoid strong oxidants.
  • Purification strategies : Employ silica gel chromatography with ethyl acetate/hexane gradients to separate hydrolyzed byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.